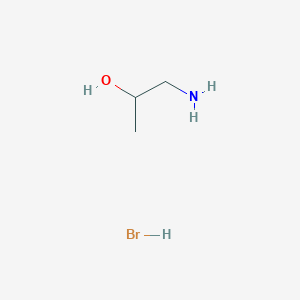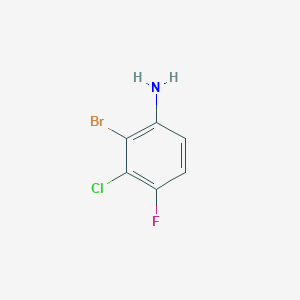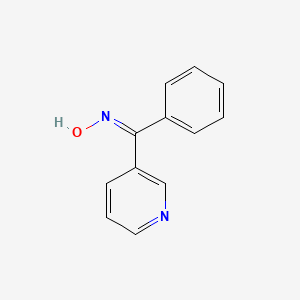
(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine is a chemical compound that belongs to the class of organic compounds known as imines. These compounds are characterized by the presence of a carbon-nitrogen double bond. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond, which can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine-3-carboxaldehyde with phenylhydroxylamine under acidic conditions to yield the desired imine compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of (Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.
Applications De Recherche Scientifique
(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine: The (E)-isomer has a different geometric arrangement, which can affect its reactivity and biological activity.
N-hydroxy-1-phenyl-1-(pyridin-2-yl)methanimine: This compound has a different position of the pyridinyl group, leading to variations in its chemical properties.
N-hydroxy-1-phenyl-1-(pyridin-4-yl)methanimine: Another positional isomer with distinct chemical behavior.
Uniqueness
(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine is unique due to its specific (Z)-configuration and the position of the pyridinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
14178-32-6 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(NZ)-N-[phenyl(pyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,15H/b14-12- |
Clé InChI |
FGZWUGRXNSVUEQ-OWBHPGMISA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/O)/C2=CN=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)

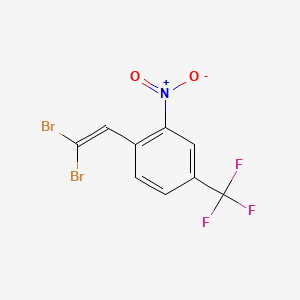
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)

![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
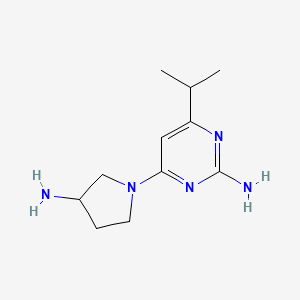
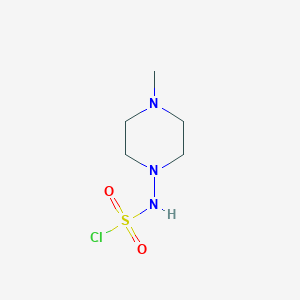
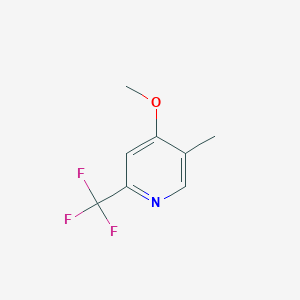
![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)

